molecular formula C8H12ClN3O B15329755 3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride

3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B15329755
M. Wt: 201.65 g/mol
InChI Key: LXLRNPBRUIZESC-UHFFFAOYSA-N
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Description

3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require the presence of catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also be optimized to minimize the use of hazardous reagents and reduce waste, making it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazole
  • 3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

3-methyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C8H11N3O.ClH/c1-6-10-8(12-11-6)7-3-2-4-9-5-7;/h3,9H,2,4-5H2,1H3;1H

InChI Key

LXLRNPBRUIZESC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CCCNC2.Cl

Origin of Product

United States

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